molecular formula C6H13PS B14761888 1-Methyl-1lambda~5~-phosphinane-1-thione CAS No. 1661-16-1

1-Methyl-1lambda~5~-phosphinane-1-thione

Katalognummer: B14761888
CAS-Nummer: 1661-16-1
Molekulargewicht: 148.21 g/mol
InChI-Schlüssel: BTZCTTNAKBLUAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1lambda~5~-phosphinane-1-thione is an organophosphorus compound with the molecular formula C6H13PS. This compound is characterized by the presence of a phosphorus atom bonded to a sulfur atom, forming a thione group. It is a member of the phosphinane family, which are six-membered ring compounds containing phosphorus. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-Methyl-1lambda~5~-phosphinane-1-thione typically involves the reaction of 1-methylphosphinane with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired thione compound. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to achieve high purity and efficiency.

Analyse Chemischer Reaktionen

1-Methyl-1lambda~5~-phosphinane-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phosphorus atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1lambda~5~-phosphinane-1-thione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-Methyl-1lambda~5~-phosphinane-1-thione involves its interaction with molecular targets such as enzymes and proteins. The thione group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity. The compound may also participate in redox reactions, influencing cellular processes related to oxidative stress.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1lambda~5~-phosphinane-1-thione can be compared with other similar compounds, such as:

    1-Methylphosphinane 1-sulfide: This compound has a similar structure but contains a sulfide group instead of a thione group.

    1-Methyl-2-Imidazolidinethione: Another thione-containing compound with different ring structure and properties

Eigenschaften

CAS-Nummer

1661-16-1

Molekularformel

C6H13PS

Molekulargewicht

148.21 g/mol

IUPAC-Name

1-methyl-1-sulfanylidene-1λ5-phosphinane

InChI

InChI=1S/C6H13PS/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3

InChI-Schlüssel

BTZCTTNAKBLUAW-UHFFFAOYSA-N

Kanonische SMILES

CP1(=S)CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.